(R)-GlycidylTosylate
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Overview
Description
®-GlycidylTosylate is an organic compound that features an epoxide ring and a tosylate group The compound is chiral, with the ®-configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
®-GlycidylTosylate can be synthesized through several methods. One common approach involves the reaction of ®-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the tosylate group attaching to the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of ®-GlycidylTosylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-GlycidylTosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.
Epoxide Ring Opening: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions might use sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and amines.
Epoxide Ring Opening: Products can include diols, halohydrins, and other functionalized alcohols.
Scientific Research Applications
®-GlycidylTosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Mechanism of Action
The mechanism of action of ®-GlycidylTosylate involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. The epoxide ring, being strained, is prone to opening under various conditions, leading to the formation of more stable products .
Comparison with Similar Compounds
Similar Compounds
(S)-GlycidylTosylate: The enantiomer of ®-GlycidylTosylate, with similar reactivity but different spatial arrangement.
Epichlorohydrin: Another epoxide compound, but with a chlorine substituent instead of a tosylate group.
Glycidyl Methacrylate: An epoxide with a methacrylate group, used in polymer synthesis.
Uniqueness
®-GlycidylTosylate is unique due to its combination of an epoxide ring and a tosylate group, which provides distinct reactivity patterns. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications .
Properties
CAS No. |
13826-06-5 |
---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
0 |
Synonyms |
(R)-Glycidyl |
Origin of Product |
United States |
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